

Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanone in Organic Synthesis

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Compound of Interest		
Compound Name:	Cyclobutyl(cyclopropyl)methanone	
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Introduction

Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone incorporating two strained carbocyclic rings: a cyclobutane and a cyclopropane. The inherent ring strain of these moieties makes this molecule a versatile building block for a variety of synthetic transformations. The cyclopropyl group can undergo ring-opening reactions to introduce linear carbon chains, while the cyclobutyl moiety can participate in ring expansions to form five-membered rings. This combination of reactivities opens avenues for the synthesis of complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclobutyl and cyclopropyl groups can also impart favorable pharmacological properties, such as improved metabolic stability and binding affinity, when incorporated into drug candidates.

These application notes provide an overview of potential synthetic applications of **cyclobutyl(cyclopropyl)methanone**, complete with proposed experimental protocols and comparative data from analogous systems. Due to a lack of specific literature on **cyclobutyl(cyclopropyl)methanone**, the following protocols are adapted from established procedures for structurally similar cyclopropyl and cyclobutyl ketones.

Physicochemical Properties and Data



A summary of the key physicochemical properties of **cyclobutyl(cyclopropyl)methanone** is provided below.

Property	Value	Reference
CAS Number	14114-01-3	[1]
Molecular Formula	C ₈ H ₁₂ O	[1]
Molecular Weight	124.18 g/mol	[1]
Appearance	Not specified (likely a liquid)	
Boiling Point	Not specified	_
Density	Not specified	_
SMILES	C1CC(C1)C(=O)C2CC2	[1]

I. Applications Derived from the Cyclopropyl Ketone Moiety

The strained cyclopropane ring is susceptible to cleavage under various conditions, providing access to linear and more complex cyclic structures.

Palladium-Catalyzed Ring-Opening to Form α,β -Unsaturated Ketones

Application: This reaction transforms the cyclopropyl ketone into a linear α,β -unsaturated ketone, a valuable intermediate for Michael additions, conjugate additions, and other transformations.

Reaction Scheme:



Palladium-Catalyzed Ring-Opening $\frac{\text{Pd(OAc)}_2, \text{PCy}_3}{\text{Toluene, } 100\,^{\circ}\text{C}} \qquad \alpha,\beta\text{-Unsaturated Ketone}$

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Caption: Palladium-catalyzed ring-opening of cyclobutyl(cyclopropyl)methanone.

Experimental Protocol (Proposed):

- To an oven-dried Schlenk tube, add cyclobutyl(cyclopropyl)methanone (1.0 mmol, 124 mg).
- Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and tricyclohexylphosphine (PCy₃, 0.1 mmol, 28 mg).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous toluene (5 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding (E)-1-cyclobutylpent-2-en-1-one.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones):[2]

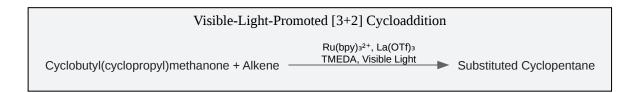


Entry	Aryl Group	Yield (%)
1	Phenyl	89
2	4-Methylphenyl	85
3	4-Methoxyphenyl	78
4	4-Chlorophenyl	82

Visible-Light-Promoted [3+2] Cycloaddition for Cyclopentane Synthesis

Application: This photocatalytic reaction enables the construction of highly substituted cyclopentane rings, which are common motifs in natural products and pharmaceuticals.

Reaction Scheme:



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Caption: [3+2] Cycloaddition of cyclobutyl(cyclopropyl)methanone with an alkene.

Experimental Protocol (Proposed):[3][4][5]

- In a glovebox, add Ru(bpy)₃(PF₆)₂ (0.005 mmol, 4.3 mg) and La(OTf)₃ (0.02 mmol, 11.8 mg) to a vial.
- Add a solution of **cyclobutyl(cyclopropyl)methanone** (0.1 mmol, 12.4 mg) and the desired alkene (e.g., an α-substituted enoate, 0.2 mmol) in anhydrous acetonitrile (1 mL).
- Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.3 mmol, 45 μL).



- Seal the vial and remove from the glovebox.
- Irradiate the reaction mixture with a blue LED (456 nm) with stirring for 24-48 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the substituted cyclopentane product.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones with α -Substituted Enoates):[3]

Entry	Alkene	Diastereomeric Ratio	Yield (%)
1	Methyl methacrylate	4:1	75
2	Ethyl α-phenylacrylate	>20:1	88
3	N,N- Dimethylacrylamide	1:1	65

II. Applications Derived from the Cyclobutyl Ketone Moiety

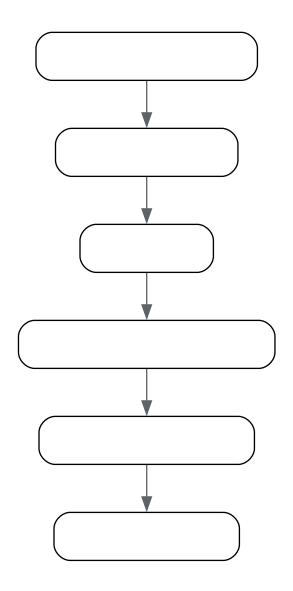
The cyclobutane ring can undergo ring expansion and functionalization, providing access to larger and more complex carbocyclic systems.

Ring Expansion to a Substituted Cyclopentanone via Tiffeneau-Demjanov Type Rearrangement

Application: This two-step sequence converts the cyclobutyl ketone into a cyclopentanone, a common structural motif in organic chemistry.

Workflow Diagram:





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Caption: Workflow for the Tiffeneau-Demjanov type ring expansion.

Experimental Protocol (Proposed):[6][7][8]

Step A: Synthesis of the aminomethyl alcohol

- To a solution of cyclobutyl(cyclopropyl)methanone (1.0 mmol, 124 mg) in dichloromethane (5 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 mmol, 150 μL) and a catalytic amount of KCN/18-crown-6.
- Stir the reaction at room temperature for 4-6 hours until the ketone is consumed (monitored by TLC).



- Quench the reaction with aqueous NaHCO₃ and extract with dichloromethane.
- Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude cyanohydrin, which is used directly in the next step.
- Dissolve the crude cyanohydrin in anhydrous THF (10 mL) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol, 76 mg) in THF (10 mL) at 0 °C.
- Stir the mixture at room temperature overnight.
- Carefully quench the reaction by sequential addition of water (76 μL), 15% aqueous NaOH (76 μL), and water (228 μL).
- Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 1-(aminomethyl)cyclobutanol derivative.

Step B: Ring Expansion

- Dissolve the crude aminomethyl alcohol in a mixture of water (5 mL) and acetic acid (1 mL).
- Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂, 1.5 mmol, 104 mg) in water (2 mL) dropwise over 30 minutes.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
- Extract the mixture with diethyl ether (3 x 10 mL).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
- Concentrate the solution and purify the residue by flash column chromatography to yield the cyclopropyl-substituted cyclopentanone.

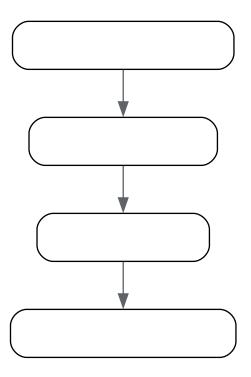
Photochemical y-C-H Functionalization via Norrish-Yang Reaction

Application: This photochemical reaction can lead to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, which can be further functionalized to produce cis-1,3-disubstituted



cyclobutanes.

Reaction Pathway:



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Caption: Pathway for the Norrish-Yang cyclization.

Experimental Protocol (Proposed):[9][10][11]

- Prepare a 0.05 M solution of cyclobutyl(cyclopropyl)methanone in benzene in a quartz reaction vessel.
- Deoxygenate the solution by bubbling with argon for 30 minutes.
- Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 24-48 hours.
- Monitor the reaction progress by GC-MS.
- Once the starting material is consumed or conversion plateaus, concentrate the solvent under reduced pressure.



 Purify the resulting bicyclo[1.1.1]pentan-2-ol derivative by flash column chromatography on silica gel.

Quantitative Data from Analogous Systems (Aryl Cyclobutyl Ketones):[10]

Entry	Aryl Group	Yield of Bicyclo[1.1.1]pentan-2-ol (%)
1	Phenyl	55
2	4-Trifluoromethylphenyl	72
3	4-Cyanophenyl	68

Conclusion

Cyclobutyl(cyclopropyl)methanone is a promising synthetic intermediate with the potential for diverse applications in organic synthesis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to explore the reactivity of this unique molecule. The ability to selectively engage either the cyclopropyl or cyclobutyl moiety allows for a range of transformations leading to valuable linear, five-membered ring, and functionalized four-membered ring structures. Further research into the specific reactivity of cyclobutyl(cyclopropyl)methanone is warranted to fully unlock its synthetic potential.

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- To cite this document: BenchChem. [Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanone in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425382#applications-of-cyclobutyl-cyclopropyl-methanone-in-organic-synthesis]

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